1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
Description
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid (CAS: 18672-76-9) is a cyclohexane-derived amino acid featuring a tert-butyl substituent at the 4-position and an amino group at the 1-position. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol. This compound is structurally characterized by a rigid cyclohexane ring, a bulky tert-butyl group, and zwitterionic properties due to the coexistence of amino (-NH₂) and carboxylic acid (-COOH) groups. It is primarily utilized in pharmaceutical research, peptide synthesis, and as a chiral building block for complex organic molecules .
Properties
IUPAC Name |
1-amino-4-tert-butylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14/h8H,4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNQBLZMZSRSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612666 | |
| Record name | 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-76-9 | |
| Record name | 1-Amino-4-(1,1-dimethylethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Horner-Wadsworth-Emmons Olefination
A widely cited method (CN105418363A) begins with 4-tert-butylcyclohexanone, employing a Horner-Wadsworth-Emmons reaction to install the carboxylic acid precursor:
Reagents :
-
Sodium hydride (NaH) as base
-
Triethyl phosphonoacetate as phosphorylating agent
-
Tetrahydrofuran (THF) solvent
Procedure :
-
NaH is suspended in dry THF under nitrogen at 0°C.
-
Triethyl phosphonoacetate is added dropwise, forming a stabilized ylide.
-
4-tert-butylcyclohexanone in THF is introduced, yielding 4-tert-butylcyclohexylidene ethyl acetate.
Yield : 94% (purity 96.6%) after extraction with methyl tert-butyl ether.
Catalytic Hydrogenation
The olefin intermediate undergoes hydrogenation to saturate the cyclohexane ring:
Conditions :
-
Raney nickel catalyst
-
Methanol solvent
-
Hydrogen pressure: 2 MPa at 55°C
Outcome :
Amination Strategies
Direct Amination via Nitro Reduction
Patent CN108602758B discloses a one-pot method for trans-4-amino derivatives:
Key Steps :
-
Reductive Amination :
-
Substrate: 4-tert-butylcyclohexanecarboxylic acid
-
Reagents: Ammonia, hydrogen gas
-
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
-
Solvent: Ethanol/water mixture
-
Optimized Conditions :
Gabriel Synthesis
An alternative route involves phthalimide protection:
-
Cyclohexane bromide intermediate reacted with potassium phthalimide.
-
Deprotection via hydrazinolysis releases the primary amine.
Advantage : Avoids over-alkylation common in direct amination.
Stereochemical Control
Cis-Trans Isomerization
EP1484301A1 describes solvent-mediated isomerization:
Critical Parameters :
-
Solvent : Ethyl acetate > toluene > DMF (trans ratio enhancement)
-
Temperature : 5–10°C minimizes side reactions
Table 1 : Solvent Effects on Trans Isomer Yield
| Solvent | Trans Ratio (%) | Reaction Time (h) |
|---|---|---|
| Ethyl acetate | 82 | 13 |
| Toluene | 68 | 18 |
| DMF | 45 | 24 |
Crystallization-Induced Diastereomer Purification
-
Technique : Recrystallization from hexane/ethyl acetate (3:1)
Industrial-Scale Production
Continuous Flow Hydrogenation
Benefits :
-
Higher throughput vs. batch reactors
-
Consistent pressure/temperature control
Scalability Data :
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted amines .
Scientific Research Applications
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison of Cyclohexane-Based Amino Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 18672-76-9 | C₁₁H₂₁NO₂ | 199.29 | 1-amino, 4-tert-butyl | Not reported | Peptide synthesis, chiral scaffolds |
| 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 | C₇H₁₃NO₂ | 143.18 | 1-amino, no substituents | >300 | Biochemical studies, enzyme inhibitors |
| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | C₇H₁₃NO₂ | 143.18 | 2-amino (trans), no substituents | 274–278 | Conformational studies |
| 1-Amino-4-methoxycyclohexane-1-carboxylic acid | Not provided | C₈H₁₅NO₃ | 173.21 | 1-amino, 4-methoxy | Not reported | Drug intermediates |
| trans-4-(tert-Butyl)cyclohexanecarboxylic acid | 943-29-3 | C₁₁H₂₀O₂ | 184.28 | 4-tert-butyl, carboxylic acid (no amino) | Not reported | Surfactants, polymer additives |
Substituent Effects on Physical and Chemical Properties
- Steric Hindrance: The tert-butyl group in this compound introduces significant steric bulk, reducing solubility in polar solvents compared to analogs like 1-Amino-1-cyclohexanecarboxylic acid . However, this hydrophobicity enhances lipid membrane permeability, making it advantageous in drug design .
- Melting Points: The absence of bulky substituents in 1-Amino-1-cyclohexanecarboxylic acid allows tighter crystal packing, leading to a higher melting point (>300°C) compared to the tert-butyl analog .
- Zwitterionic Behavior: Unlike trans-4-(tert-Butyl)cyclohexanecarboxylic acid (CAS 943-29-3), which lacks an amino group, this compound exhibits zwitterionic properties, enabling salt formation and pH-dependent solubility .
Functional Group Modifications
- Methoxy vs. This distinction impacts reactivity in nucleophilic substitutions .
- Amino Group Position: trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0) has a trans-configuration amino group at the 2-position, leading to distinct conformational preferences compared to the 1-amino analog. This affects interactions with biological targets like enzymes or receptors .
Biological Activity
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid (ATBCA) is a synthetic organic compound characterized by its unique chemical structure, which includes an amino group, a carboxylic acid group, and a tert-butyl group attached to a cyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- Molecular Formula : CHNO
- Molecular Weight : 201.29 g/mol
- CAS Number : 18672-76-9
The presence of the amino and carboxylic acid functional groups allows ATBCA to engage in hydrogen bonding and ionic interactions, which are crucial for its biological activity. The bulky tert-butyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological membranes.
ATBCA's mechanism of action involves interactions with various molecular targets within biological systems. The compound may mimic natural amino acids, allowing it to interact with enzymes and receptors involved in metabolic pathways. The following mechanisms have been proposed based on current understanding:
- Enzyme Modulation : ATBCA can influence enzyme activity by binding to active sites or allosteric sites, potentially altering metabolic pathways.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.
Biological Activity
Research into the biological activity of ATBCA is still emerging, but several studies have highlighted its potential applications:
- Pharmaceutical Chemistry : ATBCA is investigated as a precursor for drug development, particularly in creating compounds that target specific biological processes.
- Neuropharmacology : Preliminary studies suggest that ATBCA may influence neurotransmitter systems, possibly affecting mood and cognition.
- Antimicrobial Activity : Some research indicates that compounds structurally similar to ATBCA exhibit antimicrobial properties, suggesting potential applications in treating infections.
Study 1: Enzyme Inhibition
A study explored the inhibitory effects of ATBCA on certain enzymes involved in metabolic processes. Results indicated that ATBCA could effectively inhibit enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.
| Enzyme Target | Inhibition Concentration (µM) | Inhibition Percentage (%) |
|---|---|---|
| Enzyme A | 50 | 70 |
| Enzyme B | 100 | 50 |
Study 2: Neurotransmitter Interaction
Another investigation examined the interaction of ATBCA with neurotransmitter receptors. The study found that ATBCA exhibited moderate affinity for glutamate receptors, indicating a possible role in neuropharmacological applications.
| Receptor Type | Binding Affinity (Ki µM) |
|---|---|
| NMDA Receptor | 15 |
| AMPA Receptor | 25 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of ATBCA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Amino-4-methylcyclohexane-1-carboxylic acid | Structure | Smaller alkyl group; less steric hindrance |
| 1-Amino-4-isopropylcyclohexane-1-carboxylic acid | Structure | Isopropyl group affects lipophilicity and reactivity |
| L-Leucine | Structure | Lacks cyclohexane structure; branched aliphatic chain |
Q & A
Q. What are the recommended synthetic routes for 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid?
A multi-step approach is typically employed:
- Step 1 : Cyclohexane ring formation with a carboxylic acid group at position 1.
- Step 2 : Introduction of the tert-butyl group at position 4 via alkylation or substitution reactions.
- Step 3 : Protection/deprotection strategies (e.g., Boc groups) for the amino group to avoid side reactions.
For example, X-ray crystallography confirmed the structure of a related hemihydrate derivative synthesized via similar steps .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for a structurally analogous compound with tert-butyl and amino groups .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns for chiral separation if stereoisomers are present .
Advanced Research Questions
Q. How does the tert-butyl group influence conformational stability?
The bulky tert-butyl group imposes steric hindrance, favoring a specific chair conformation in the cyclohexane ring. X-ray data from related structures shows that the tert-butyl group occupies an equatorial position, stabilizing the ring and reducing puckering flexibility . Computational modeling (e.g., DFT) can quantify these effects by analyzing bond angles and torsional strain.
Q. What methodological strategies address contradictions in reported biological activity data?
- Stereochemical Analysis : Use chiral HPLC to isolate enantiomers, as biological activity may vary between stereoisomers (e.g., trans- vs. cis-4-aminocyclohexanecarboxylic acid derivatives) .
- Dose-Response Studies : Control for concentration-dependent effects in enzyme inhibition assays.
- Structural Analog Comparisons : Compare activity with derivatives lacking the tert-butyl group to isolate its role .
Q. How can computational methods enhance understanding of this compound’s interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- Molecular Dynamics (MD) Simulations : Model conformational changes in solvent or protein-binding pockets.
- Docking Studies : Use crystallographic data (e.g., from PubChem) to predict binding affinities with biological targets .
Safety and Handling
Q. What safety protocols are critical for laboratory handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (see SDS guidelines for similar amino-cyclohexane derivatives) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- First Aid : Immediate rinsing with water for skin contact and medical consultation for persistent symptoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
